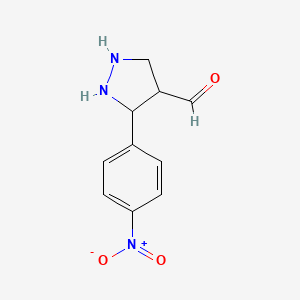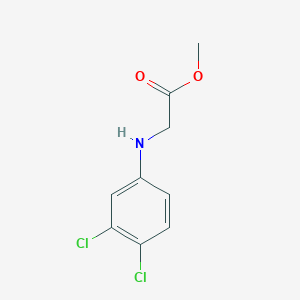
dysprosium;sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium sulfane is a compound that combines the rare-earth element dysprosium with sulfur. Dysprosium, symbol Dy, has an atomic number of 66 and is part of the lanthanide series. It is known for its metallic silver luster and is never found in nature as a free element . Dysprosium sulfane, like other dysprosium compounds, exhibits unique chemical and physical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dysprosium sulfane can be synthesized through several methods. One common approach involves the direct reaction of dysprosium metal with sulfur at elevated temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation:
Dy+S→DyS
Another method involves the use of dysprosium chloride and hydrogen sulfide gas:
DyCl3+3H2S→DyS+3HCl
Industrial Production Methods
Industrial production of dysprosium sulfane often involves the reduction of dysprosium oxide with sulfur or hydrogen sulfide. The process is carried out in high-temperature furnaces to ensure complete reaction and high yield:
Dy2O3+3H2S→2DyS+3H2O
化学反应分析
Types of Reactions
Dysprosium sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: : Dysprosium sulfane can be oxidized to form dysprosium oxide and sulfur dioxide:
2DyS+3O2→2Dy2O3+2SO2
-
Reduction: : It can be reduced back to dysprosium metal and hydrogen sulfide:
DyS+H2→Dy+H2S
-
Substitution: : Dysprosium sulfane can react with halogens to form dysprosium halides and sulfur:
DyS+Cl2→DyCl3+S
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur at high temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions include dysprosium oxide, dysprosium halides, sulfur dioxide, and hydrogen sulfide.
科学研究应用
Dysprosium sulfane has a wide range of scientific research applications:
作用机制
The mechanism of action of dysprosium sulfane involves its interaction with molecular targets and pathways in various applications. In biological systems, dysprosium sulfane can bind to specific proteins and enzymes, altering their activity and function. In industrial applications, its unique magnetic and optical properties are exploited to enhance the performance of materials and devices .
相似化合物的比较
Similar Compounds
Dysprosium Oxide (Dy₂O₃): Used in ceramics and as a precursor for other dysprosium compounds.
Dysprosium Chloride (DyCl₃): Utilized in the production of dysprosium metal and as a catalyst in chemical reactions.
Dysprosium Nitrate (Dy(NO₃)₃): Used in the synthesis of other dysprosium compounds and as a reagent in analytical chemistry.
Uniqueness
Dysprosium sulfane is unique due to its combination of dysprosium and sulfur, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
属性
分子式 |
DyH2S |
|---|---|
分子量 |
196.58 g/mol |
IUPAC 名称 |
dysprosium;sulfane |
InChI |
InChI=1S/Dy.H2S/h;1H2 |
InChI 键 |
OWWFXHCGAXSBIM-UHFFFAOYSA-N |
规范 SMILES |
S.[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



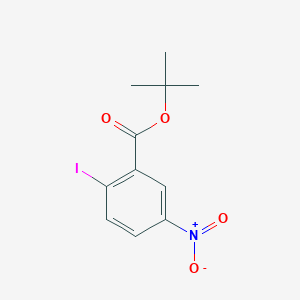
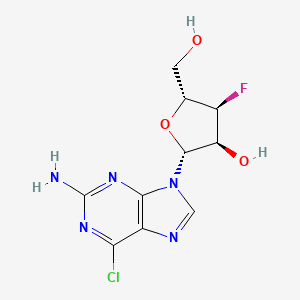
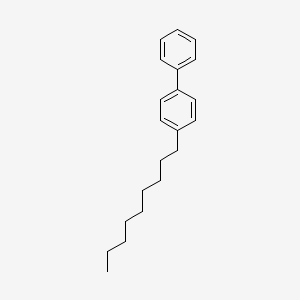
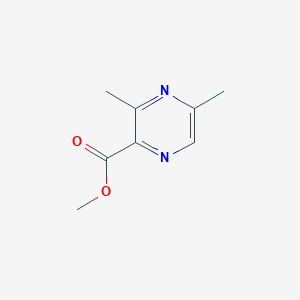
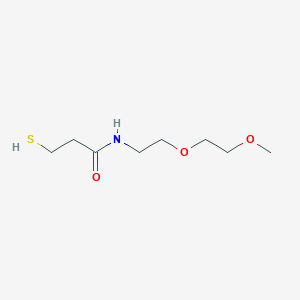
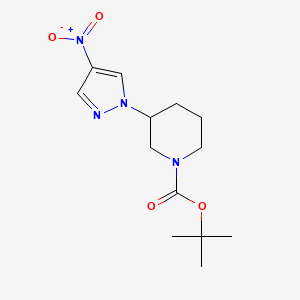
![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
